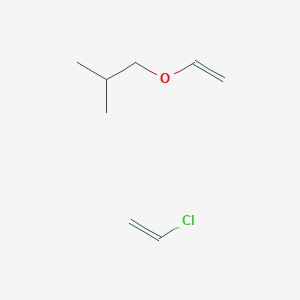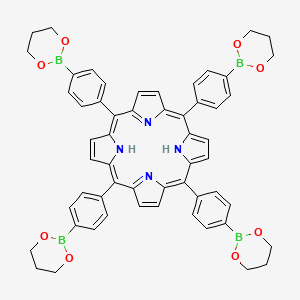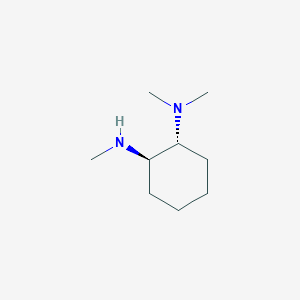
1,4-Dibromo-2,3,5,6-tetraiodobenzene
Descripción general
Descripción
Molecular Structure Analysis
The molecular formula of 1,4-Dibromo-2,3,5,6-tetraiodobenzene is C6Br2I4 . The molecular weight is 739.49 .Physical and Chemical Properties Analysis
The compound has a molecular weight of 739.49 . It is poorly soluble, with a solubility of 0.00000228 mg/ml . The compound is also lipophilic, with a consensus Log Po/w of 5.75 .Aplicaciones Científicas De Investigación
Synthesis and Organic Transformations
1,4-Dibromo-2,3,5,6-tetraiodobenzene and its derivatives are important in the field of organic synthesis. For instance, 1,2-Dibromobenzenes, which include derivatives like 1,2-dibromo-3-iodobenzene and 2,3-di-bromo-1,4-diiodobenzene, are valuable precursors for various organic transformations, especially in reactions involving the formation of benzynes (Diemer, Leroux, & Colobert, 2011).
Solid-State Properties and Phase Transition
The solid-state structural properties and phase transition behaviors of derivatives like 1,4-dibromo-2,3,5,6-tetramethylbenzene are of interest. These compounds exhibit order–disorder phase transitions and demonstrate dynamic properties in the solid state, influenced by molecular reorientation (Zhou et al., 2019).
Polymer Synthesis
This compound and related compounds are used in the synthesis of polymers. For example, 1,4-Dibromo-2,5-bis(bromomethyl)benzene, a derivative, is used as a bifunctional initiator in the cationic ring opening polymerization of tetrahydrofuran, leading to novel poly(p-phenylene) copolymers with varied side chains (Cianga, Hepuzer, & Yagcı, 2002).
Mecanismo De Acción
1,4-Dibromo-2,3,5,6-tetraiodobenzene can potentially act as a ligand (a molecule that binds to a central metal atom) in the formation of transition-metal complexes.
Safety and Hazards
Propiedades
IUPAC Name |
1,4-dibromo-2,3,5,6-tetraiodobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6Br2I4/c7-1-3(9)5(11)2(8)6(12)4(1)10 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPGHEGXNGYFMQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1I)I)Br)I)I)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6Br2I4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
739.49 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![5,5'-Bi[2-hydroxyisophthalaldehyde]](/img/structure/B3069678.png)





![Thieno[3,2-b]thiophene-2,5-diyldiboronic acid](/img/structure/B3069720.png)


